molecular formula C10H9F3N2O3 B13989842 N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide

N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B13989842
M. Wt: 262.18 g/mol
InChI Key: KNGCKUJZGUKFIJ-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide is a substituted acetamide featuring a phenyl ring with methyl, nitro, and trifluoromethyl groups at the 2-, 4-, and 5-positions, respectively. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. The nitro group (-NO₂) and trifluoromethyl (-CF₃) substituents are electron-withdrawing, influencing reactivity and interaction with biological targets, while the methyl group (-CH₃) provides moderate steric bulk .

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

N-[2-methyl-4-nitro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H9F3N2O3/c1-5-3-9(15(17)18)7(10(11,12)13)4-8(5)14-6(2)16/h3-4H,1-2H3,(H,14,16)

InChI Key

KNGCKUJZGUKFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 2-methyl-4-nitro-5-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Scientific Research Applications

N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

N-(4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl)acetamide
  • Structure : Differs by replacing the 2-methyl group with fluorine.
  • Impact : Fluorine’s electronegativity enhances polarity and metabolic stability compared to the methyl group. This substitution may alter solubility and binding affinity in biological systems .
N-(2-Methoxy-4-nitrophenyl)acetamide
  • Structure : Contains a methoxy (-OCH₃) group at the 2-position instead of methyl and lacks the trifluoromethyl group.
  • Impact : The methoxy group is electron-donating, opposing the nitro group’s electron-withdrawing effect. This reduces electrophilicity and may limit applications in reactions requiring electron-deficient aromatic systems .
2-Chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine (Flumetralin)
  • Structure : A chloroacetamide with multiple nitro and trifluoromethyl groups.
  • Impact : Used as a pesticide (tobacco sucker control). The additional nitro groups increase oxidative stability but may elevate toxicity compared to the target compound .

Functional Group Modifications

Triazole- and Sulfanyl-Containing Analogues
  • Example : 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ().
  • Impact : The triazole-sulfanyl moiety introduces heterocyclic complexity, enhancing interactions with enzymes (e.g., antifungal targets). However, increased molecular weight may reduce bioavailability compared to the simpler phenylacetamide structure .
Benzothiazole Derivatives
  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ().
  • Microwave-assisted synthesis (89.3 mg yield, 19%) suggests scalability challenges compared to conventional methods for the target compound .
Melting Points and Stability

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties/Applications Reference
Target Compound 2-CH₃, 4-NO₂, 5-CF₃ High electrophilicity, agrochemical potential
N-(4-Fluoro-2-nitro-5-CF₃-phenyl)acetamide 2-F, 4-NO₂, 5-CF₃ Enhanced polarity, metabolic stability
N-(2-Methoxy-4-nitrophenyl)acetamide 2-OCH₃, 4-NO₂ Reduced reactivity, limited applications

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